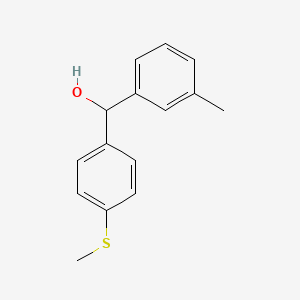![molecular formula C14H21NO4S B1597759 Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate CAS No. 51220-84-9](/img/structure/B1597759.png)
Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate
Overview
Description
“Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate” is a chemical compound with the molecular formula C14H21NO4S . It has a molecular weight of 299.39 g/mol . The IUPAC name for this compound is methyl 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C14H21NO4S/c1-10(2)9-13(14(16)19-4)15-20(17,18)12-7-5-11(3)6-8-12/h5-8,10,13,15H,9H2,1-4H3 . This indicates the specific arrangement of atoms in the molecule. The compound also has a topological polar surface area .Physical And Chemical Properties Analysis
“Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate” has a molecular weight of 299.39 g/mol . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound also has a rotatable bond count of seven .Scientific Research Applications
Application 1: Antimicrobial and Anti-inflammatory Activities
- Summary of the Application : Compounds similar to “Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate”, specifically 2-(4-methylsulfonylphenyl) indole derivatives, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities .
- Methods of Application : The compounds were synthesized and then assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .
- Results or Outcomes : Compound 7g was identified as the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, respectively, with a safe therapeutic dose . Compounds 7a–k, 8a–c, and 9a–c showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib .
Application 2: Synthesis of New Coumarin Derivatives
- Summary of the Application : Compounds similar to “Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate” have been used in the synthesis of new coumarin derivatives .
- Methods of Application : The compounds were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .
- Results or Outcomes : The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains and a few of them are found to be potent antimicrobial agents .
Application 3: Selective Cyclooxygenase-2 Inhibitors
- Summary of the Application : A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl)phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors .
- Methods of Application : The compounds were synthesized and then assessed for their COX inhibitory and anti-inflammatory activities . Examination of histopathological lesions was also performed to evaluate the cariogenic effect of most active compounds .
- Results or Outcomes : Several compounds as 11b, 11k, 12b, and 12d showed selective inhibition to (COX-2) isozyme . Compound 11b showed the most potent (COX-2) inhibitory activity with (IC 50 = 0.10 μM) and selectivity index (SI = 134) .
Application 4: Dual Antimicrobial and Anti-inflammatory Activities
- Summary of the Application : Three series of 2-(4-methylsulfonylphenyl) indole derivatives have been designed and synthesized . The synthesized compounds were assessed for their antimicrobial, COX inhibitory and anti-inflammatory activities .
- Methods of Application : The compounds were synthesized and then assessed for their antimicrobial, COX inhibitory and anti-inflammatory activities .
- Results or Outcomes : Compound 7g was identified to be the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, respectively, with safe therapeutic dose . Compounds 7a–k, 8a–c, and 9a–c showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib .
Application 5: Synthesis of Benzimidazole Derivatives
- Summary of the Application : A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl)phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors .
- Methods of Application : The compounds were synthesized and then assessed for their COX inhibitory and anti-inflammatory activities . Examination of histopathological lesions was also performed to evaluate the cariogenic effect of most active compounds .
- Results or Outcomes : Several compounds as 11b, 11k, 12b, and 12d showed selective inhibition to (COX-2) isozyme . Compound 11b showed the most potent (COX-2) inhibitory activity with (IC 50 = 0.10 μM) and selectivity index (SI = 134) .
Application 6: Synthesis of Indole Scaffolds
- Summary of the Application : A detailed synthesis and structural elucidation of new benzimidazole bridged benzophenone substituted indole scaffolds 11a – k was performed . The synthesized compounds were assessed for their antimicrobial, COX inhibitory and anti-inflammatory activities .
- Methods of Application : The compounds were synthesized and then assessed for their antimicrobial, COX inhibitory and anti-inflammatory activities .
- Results or Outcomes : Compounds 11b, 11e, 11f and 11h were revealed as potent compounds among the tested strains in the series 11a – k . The results obtained from docking studies were in accordance with in vitro results and compounds 11b, 11e, 11f and 11h emerged as potent molecules in the series 11a – k .
properties
IUPAC Name |
methyl 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-10(2)9-13(14(16)19-4)15-20(17,18)12-7-5-11(3)6-8-12/h5-8,10,13,15H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVVLBGWTRIOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377529 | |
| Record name | Methyl N-(4-methylbenzene-1-sulfonyl)leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate | |
CAS RN |
51220-84-9 | |
| Record name | Methyl N-(4-methylbenzene-1-sulfonyl)leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



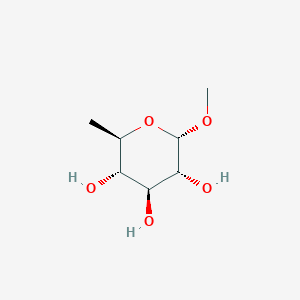
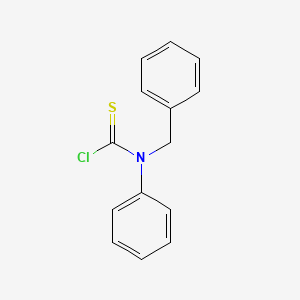
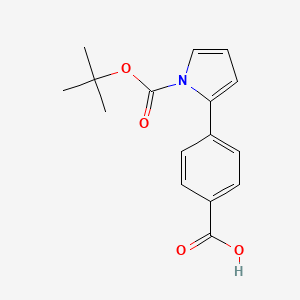
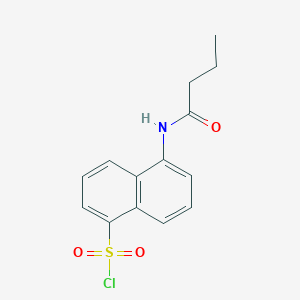
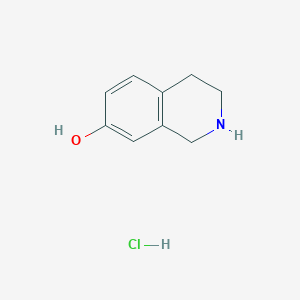
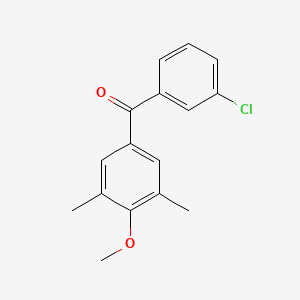
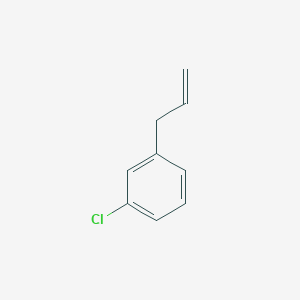
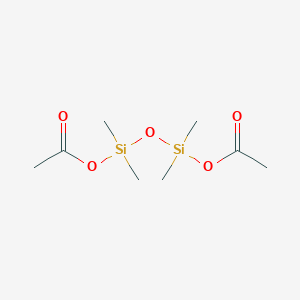
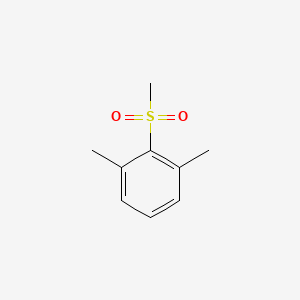
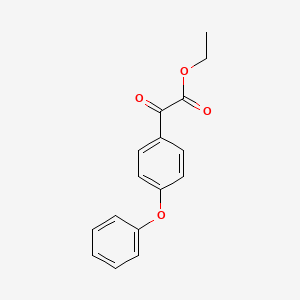
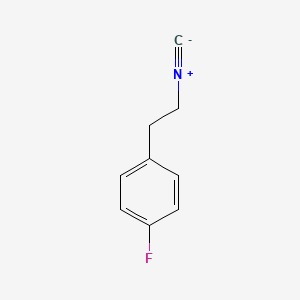
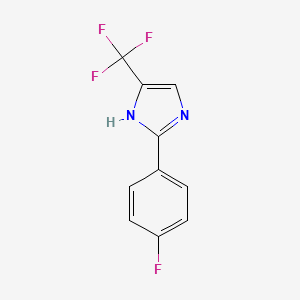
![1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1597696.png)
